2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular processes .
Comparison with Similar Compounds
2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be compared with other similar compounds, such as:
- 2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- 2-amino-1-benzamido-5-(2-(naphthylen-2-yl)-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (CA-61)
- 2-amino-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1-(2-phenylamino)-4,5-dihydro-1H-pyrrole-3-carboxamide (CA-84)
These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-amino-2-butyl-3-hydroxy-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-7(13)6(9(11)14)8(10)12-5/h5,13H,2-4H2,1H3,(H2,10,12)(H2,11,14) |
InChI Key |
QTAZEMHVRKEXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=C(C(=N1)N)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.